molecular formula C8H14N4O B13647900 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide

2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B13647900
M. Wt: 182.22 g/mol
InChI Key: VSBURTGXURQFDS-UHFFFAOYSA-N
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Description

2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the amino and amide groups. One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The process would also need to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the amide group.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups to the pyrazole ring.

Scientific Research Applications

2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino and amide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1H-pyrazole
  • 4-methyl-1H-pyrazole
  • 2-amino-3-methyl-1H-pyrazole

Uniqueness

2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Biological Activity

2-Amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C8_{8}H12_{12}N4_{4}O
  • Molecular Weight : 168.20 g/mol

The structure features a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Its activities can be categorized into:

  • Anticancer Activity
  • Anti-inflammatory Effects
  • Antimicrobial Properties

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF73.79
A54926
Hep-23.25

These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer effects.
  • Anti-inflammatory Pathways : The compound may modulate inflammatory pathways, reducing tumor-associated inflammation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further research is needed to elucidate its efficacy and mechanism in this context.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of pyrazole compounds, including this compound. The study demonstrated that modifications to the pyrazole ring significantly affected biological activity, emphasizing the importance of structure–activity relationships (SAR) in drug design.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-2-methyl-3-(4-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-6-3-11-12(4-6)5-8(2,10)7(9)13/h3-4H,5,10H2,1-2H3,(H2,9,13)

InChI Key

VSBURTGXURQFDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(C)(C(=O)N)N

Origin of Product

United States

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